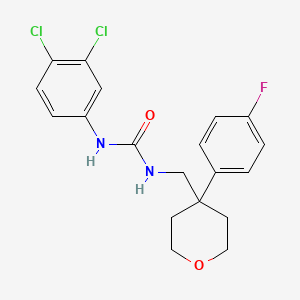

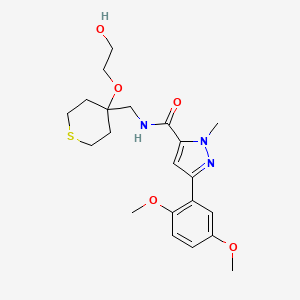

![molecular formula C17H13N5O3S2 B2501350 3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-97-8](/img/structure/B2501350.png)

3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide" is a complex molecule that likely exhibits interesting chemical properties and reactivity due to the presence of multiple heterocyclic rings and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related heterocyclic compounds, which can be useful in inferring the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of substituted phenylaminoisoxazolones with triethylamine to yield imidazopyridines and indoles, as described in the first paper . The second paper reports the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines and their spontaneous isomerization to benzothiazoles under certain conditions . These syntheses involve complex rearrangements and isomerizations, which could be relevant to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, as mentioned in both the second and third papers . These analyses reveal the conformation and configuration of the molecules, which are crucial for understanding their reactivity and interactions. The presence of nitro groups and their participation in reactions is a key feature that could also be relevant to the compound .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving heterocyclic compounds. For instance, the desulfurization reaction of an isothiazol-imine leads to the formation of an intermediate that reacts further to yield amidine derivatives and thioimidates . The reactivity of the nitro group and its involvement in the formation of oxadiazoles and quinoxaline N-oxides is also highlighted . These reactions provide a glimpse into the types of chemical transformations that the compound "3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide" might undergo.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the compound , they do provide information on related compounds. The electronic influences of different substituents on reaction rates, conformational analyses by NMR, and X-ray methods, as well as ab initio calculations of model structures, are all discussed . These studies can help predict the behavior of the compound under study, including its stability, solubility, and potential reactivity.

科学的研究の応用

Synthetic Advances and Biological Activities

Research into imidazole and thiazole derivatives has unearthed a wealth of synthetic methodologies and biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects, among others. The synthesis and transformation of such derivatives often involve complex chemical processes that are significant for the development of new therapeutic agents.

For instance, imidazole derivatives have been extensively reviewed for their antitumor activity. Compounds within this category, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, show promise in the search for new antitumor drugs. The chemical structures under consideration are not only pivotal in drug discovery but also in synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Pharmacological Diversity

The versatility of imidazo[2,1-b]thiazole derivatives, as reviewed by Shareef et al. (2019), highlights the extensive pharmacological activities of these compounds. From anticancer to anti-inflammatory and antioxidant activities, the fused heterocycle forms part of several therapeutic agents, inspiring medicinal chemists towards the development of clinically viable candidates. This demonstrates the compound's potential as a scaffold for designing drugs with multiple biological activities (Shareef, M., Khan, Irfan, Babu, B. N., & Kamal, A., 2019).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives are another group of compounds with significant synthetic and pharmacological interest. Research by Raut et al. (2020) focuses on synthesizing benzofused thiazole derivatives and testing their antioxidant and anti-inflammatory activities. The study underscores the potential of such compounds as alternative therapeutic agents, demonstrating the broad utility of thiazole derivatives in medicinal chemistry (Raut, D. G., Patil, S., Choudhari, P., Kadu, Vikas D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact.

将来の方向性

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.

特性

IUPAC Name |

3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3S2/c1-9-8-26-16(18-9)20-15(23)14-10(2)21-7-13(19-17(21)27-14)11-4-3-5-12(6-11)22(24)25/h3-8H,1-2H3,(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWGTNXOQUROAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

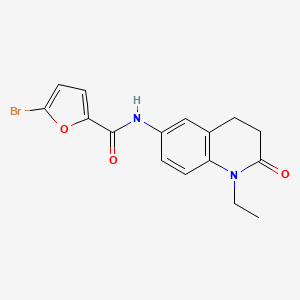

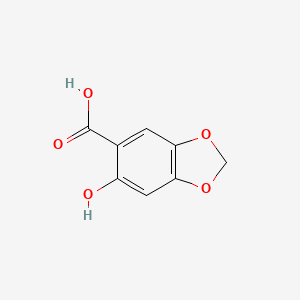

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)

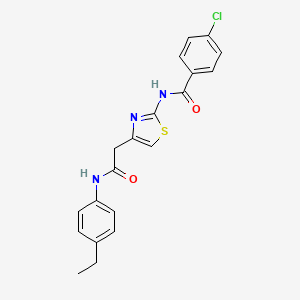

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

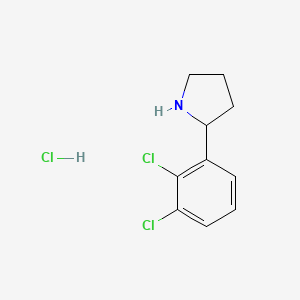

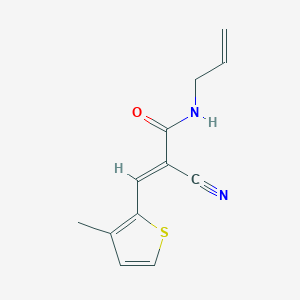

![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)

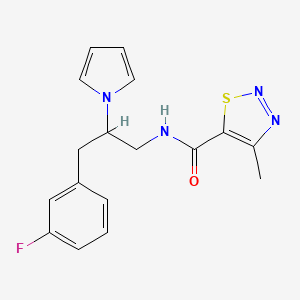

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)